CITFA vs. G-1: 44-Fold Higher Potency in Calcium Mobilization Assays
CITFA demonstrates significantly greater potency as a GPER agonist compared to the widely used reference compound G-1. In a direct head-to-head functional assay measuring calcium (Ca²⁺) mobilization in nonadherent HL-60 cells, CITFA activated GPER with a half-maximal effective concentration (EC50) of 38.7 nM . In contrast, G-1 achieved the same level of activation with an EC50 of 1.71 μM . This represents a 44-fold increase in potency for CITFA over the comparator .
| Evidence Dimension | Functional GPER agonism potency |
|---|---|
| Target Compound Data | EC50 = 38.7 nM |
| Comparator Or Baseline | G-1 (EC50 = 1.71 μM, i.e., 1710 nM) |
| Quantified Difference | CITFA is approximately 44 times more potent (1710 nM / 38.7 nM) |
| Conditions | Calcium mobilization assay in nonadherent HL-60 cells |
Why This Matters
Higher potency allows for the use of lower compound concentrations in experimental systems, reducing the risk of non-specific effects and improving assay resolution.
